molecular formula C12H19NO5 B6227987 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid CAS No. 1890129-71-1

1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid

Cat. No. B6227987
CAS RN: 1890129-71-1
M. Wt: 257.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid, or commonly known as TBOA, is a carboxylic acid commonly used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, such as the synthesis of amides, esters, and amines. TBOA is also used in the synthesis of peptides and other biomolecules, and has been found to be useful in the study of biochemical and physiological processes. In

Mechanism of Action

TBOA acts as a nucleophile in organic synthesis, meaning it can react with electrophiles, such as carbonyl compounds, to form covalent bonds. It can also act as an acid, meaning it can donate protons to bases, such as amines. These properties make TBOA a versatile reagent for organic synthesis.
Biochemical and Physiological Effects
TBOA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects, such as increased cognitive function, improved memory, and increased alertness. Additionally, TBOA has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition can lead to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

TBOA has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and is easily synthesized. Additionally, it is a stable compound, meaning it does not easily decompose or react with other compounds. However, it does have some limitations. It is a relatively strong acid, meaning it can be corrosive and can cause skin irritation. Additionally, it is a relatively strong nucleophile, meaning it can react with electrophiles, such as carbonyl compounds, to form covalent bonds.

Future Directions

TBOA has a variety of potential future applications. It could be used in the synthesis of peptides and other biomolecules, as well as in the study of biochemical and physiological processes. Additionally, it could be used in the synthesis of drugs, such as antifungal agents and antibiotics. Additionally, it could be used in the development of new pharmaceuticals, such as pain relievers and anti-inflammatory agents. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

TBOA is synthesized by the reaction of tert-butyl bromide with sodium azide in the presence of anhydrous sodium carbonate. This reaction produces an intermediate, which is then oxidized with potassium permanganate to yield the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is typically carried out at room temperature, and the product is isolated by filtration.

Scientific Research Applications

TBOA has been used in a variety of scientific research applications, such as the synthesis of peptides and other biomolecules. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions. Additionally, TBOA has been used in the synthesis of drugs, such as antifungal agents and antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the azetidine ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": ["3-hydroxypropanoic acid", "tert-butyl chloroformate", "2-amino-3-butanone", "triethylamine", "dichloromethane", "sodium bicarbonate", "water"], "Reaction": ["1. Protection of the carboxylic acid group by reaction with tert-butyl chloroformate and triethylamine in dichloromethane to form the tert-butyl ester intermediate.", "2. Conversion of the hydroxyl group of 3-hydroxypropanoic acid to a leaving group by reaction with triethylamine and tert-butyl chloroformate in dichloromethane to form the corresponding chloroester intermediate.", "3. Reaction of the chloroester intermediate with 2-amino-3-butanone in the presence of triethylamine and sodium bicarbonate in dichloromethane to form the azetidine ring.", "4. Deprotection of the tert-butyl ester group by reaction with sodium bicarbonate and water to form the final product, 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid."] }

CAS RN

1890129-71-1

Molecular Formula

C12H19NO5

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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